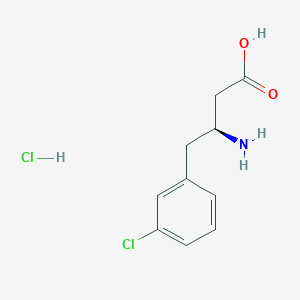

(S)-3-Amino-4-(3-chlorophenyl)butanoic acid hydrochloride

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

“(S)-3-Amino-4-(3-chlorophenyl)butanoic acid hydrochloride” is a chemical compound with the CAS Number: 331763-54-3 . It is a white to off-white powder or crystals .

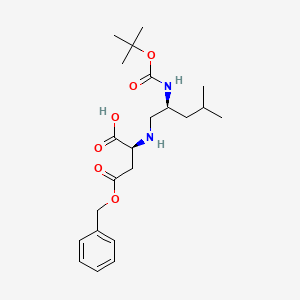

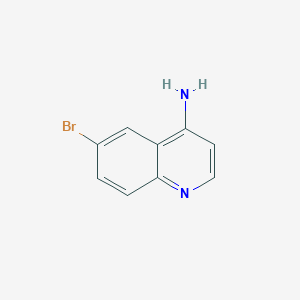

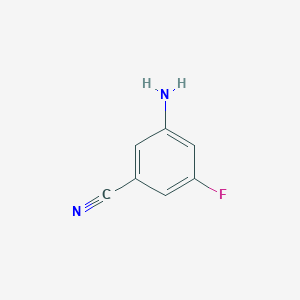

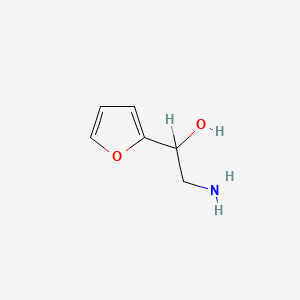

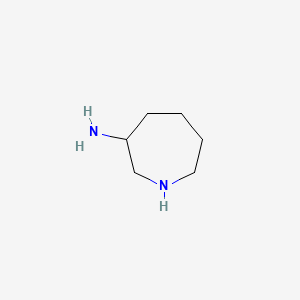

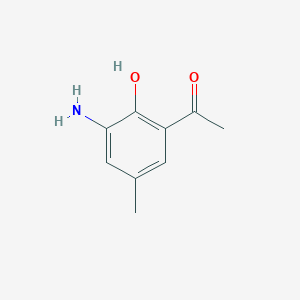

Molecular Structure Analysis

The IUPAC name of this compound is (3S)-3-amino-4-(3-chlorophenyl)butanoic acid hydrochloride . The InChI code is 1S/C10H12ClNO2.ClH/c11-8-3-1-2-7(4-8)5-9(12)6-10(13)14;/h1-4,9H,5-6,12H2,(H,13,14);1H/t9-;/m0./s1 .Physical And Chemical Properties Analysis

This compound is a white to off-white powder or crystals . It has a molecular weight of 250.12 g/mol .Applications De Recherche Scientifique

Crystal Engineering

- Multicomponent Crystals : Baclofen, a derivative of (S)-3-Amino-4-(3-chlorophenyl)butanoic acid, forms multicomponent crystals with various acids, offering insights into conformation, protonation, and intermolecular interactions, useful in crystal engineering (Báthori & Kilinkissa, 2015).

Spectroscopy and Structure Analysis

- Molecular Structure and Spectra : Detailed analysis of the vibrational spectra and molecular structure of 4-amino-3(4-chlorophenyl) butanoic acid, using techniques like FT-IR and Raman, aids in understanding its physical and chemical properties (Muthu & Paulraj, 2012).

Synthesis of Pharmacological Agents

- Pharmacological Activity : Synthesis of β-substituted γ-aminobutyric acid derivatives, including 4-amino-3-(4-chlorophenyl)butanoic acid, demonstrates their high pharmacological activity, notably as nootropic agents and myorelaxants (Vasil'eva et al., 2016).

Molecular Docking and Biological Studies

- Inhibition of Placenta Growth Factor : Docking studies of butanoic acid derivatives suggest their potential in inhibiting Placenta Growth Factor (PIGF-1) and other biological activities, highlighting their pharmacological importance (Vanasundari et al., 2018).

Antibacterial and Antifungal Properties

- Antimicrobial Activity : Derivatives of 3-[(2-Hydroxyphenyl)amino]butanoic and 3-[(2-hydroxy-5-methyl(chloro)phenyl)amino]butanoic acids have shown good antimicrobial activity against bacteria like Staphylococcus aureus and fungi like Candida tenuis (Mickevičienė et al., 2015).

Enantioseparation in Chemical Synthesis

- Diastereomeric Salt Formation : The use of 3-hydroxycarboxylic acids, including derivatives of (S)-3-Amino-4-(3-chlorophenyl)butanoic acid, in diastereomeric salt formation with resolving agents like cinchonidine, is a significant technique in enantioseparation (Chandrasekaran et al., 2022).

Solubility and Thermodynamic Studies

- Solubility in Different Solvents : Understanding the solubility of Boc-(R)-3-amino-4-(2, 4, 5-trifluorophenyl)butanoic acid, a related compound, in various solvents contributes to knowledge on solubility behavior and thermodynamic properties of similar compounds (Fan et al., 2016).

Fluorescence Derivatisation

- Fluorescent Derivatising Reagent : 3-(Naphthalen-1-ylamino)propanoic acid, related to (S)-3-Amino-4-(3-chlorophenyl)butanoic acid, has been explored as a fluorescent derivatising reagent for amino acids, important in biological assays (Frade et al., 2007).

Safety and Hazards

The compound has been classified with the GHS07 pictogram . The hazard statements associated with it are H315, H319, H335 , indicating that it can cause skin irritation, serious eye irritation, and may cause respiratory irritation. The precautionary statements are P261, P305, P338, P351 , suggesting to avoid breathing dust/fume/gas/mist/vapours/spray, and if in eyes: rinse cautiously with water for several minutes.

Propriétés

IUPAC Name |

(3S)-3-amino-4-(3-chlorophenyl)butanoic acid;hydrochloride |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H12ClNO2.ClH/c11-8-3-1-2-7(4-8)5-9(12)6-10(13)14;/h1-4,9H,5-6,12H2,(H,13,14);1H/t9-;/m0./s1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MRFPEMYQUCEGDY-FVGYRXGTSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC(=C1)Cl)CC(CC(=O)O)N.Cl |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=CC(=CC(=C1)Cl)C[C@@H](CC(=O)O)N.Cl |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H13Cl2NO2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

250.12 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

(S)-3-Amino-4-(3-chlorophenyl)butanoic acid hydrochloride | |

CAS RN |

331763-54-3 |

Source

|

| Record name | Benzenebutanoic acid, β-amino-3-chloro-, hydrochloride (1:1), (βS)- | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=331763-54-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.